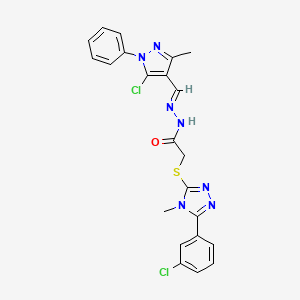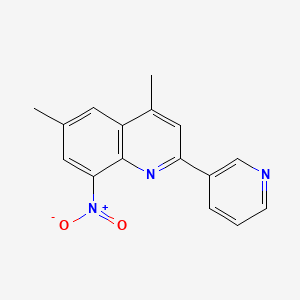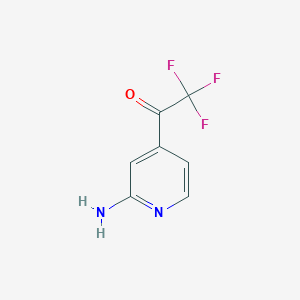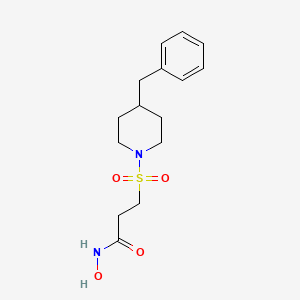![molecular formula C28H27ClN2O B12618199 [1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-](/img/structure/B12618199.png)
[1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a carboxamide group and a chloro-substituted naphthalenyl propyl side chain, making it a subject of interest in organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]- typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the carboxamide group. The chloro-substituted naphthalenyl propyl side chain is then attached through a series of coupling reactions. Common reagents used in these reactions include chlorinating agents, amines, and coupling catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized naphthalenyl derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials and catalysts.
Biology: In biological research, it serves as a probe to study protein-ligand interactions due to its ability to bind to specific proteins.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, owing to its structural similarity to known bioactive molecules.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to fit into the active sites of these targets, modulating their activity. For instance, the dimethylamino group can form hydrogen bonds with amino acid residues, while the biphenyl core provides hydrophobic interactions, stabilizing the compound-target complex.
相似化合物的比较
- [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-phenyl)propyl]-
- [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(methylamino)-1-(2-naphthalenyl)propyl]-
Uniqueness: Compared to similar compounds, [1,1’-Biphenyl]-4-carboxamide, 4’-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C28H27ClN2O |
|---|---|
分子量 |
443.0 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-N-[3-(dimethylamino)-1-naphthalen-2-ylpropyl]benzamide |
InChI |
InChI=1S/C28H27ClN2O/c1-31(2)18-17-27(25-12-9-20-5-3-4-6-24(20)19-25)30-28(32)23-10-7-21(8-11-23)22-13-15-26(29)16-14-22/h3-16,19,27H,17-18H2,1-2H3,(H,30,32) |
InChI 键 |
BWYFLBGAWSTHKC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-](/img/structure/B12618126.png)




![(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12618157.png)
![3,3'-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12618159.png)
![6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12618160.png)

![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
![Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate](/img/structure/B12618192.png)

![4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12618204.png)
![N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12618210.png)
